Potassium perfluorooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Membrane Biophysics:

K-PFOA interacts with biological membranes, particularly those found in lung cells. Studies investigate how K-PFOA affects the function of these membranes, specifically focusing on its impact on pulmonary surfactant, a substance crucial for lung function Effect of potassium perfluorooctanesulfonate, perfluorooctanoate and octanesulfonate on the phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers - PubMed: . By understanding these interactions, researchers can gain insights into the potential mechanisms of K-PFOA toxicity.

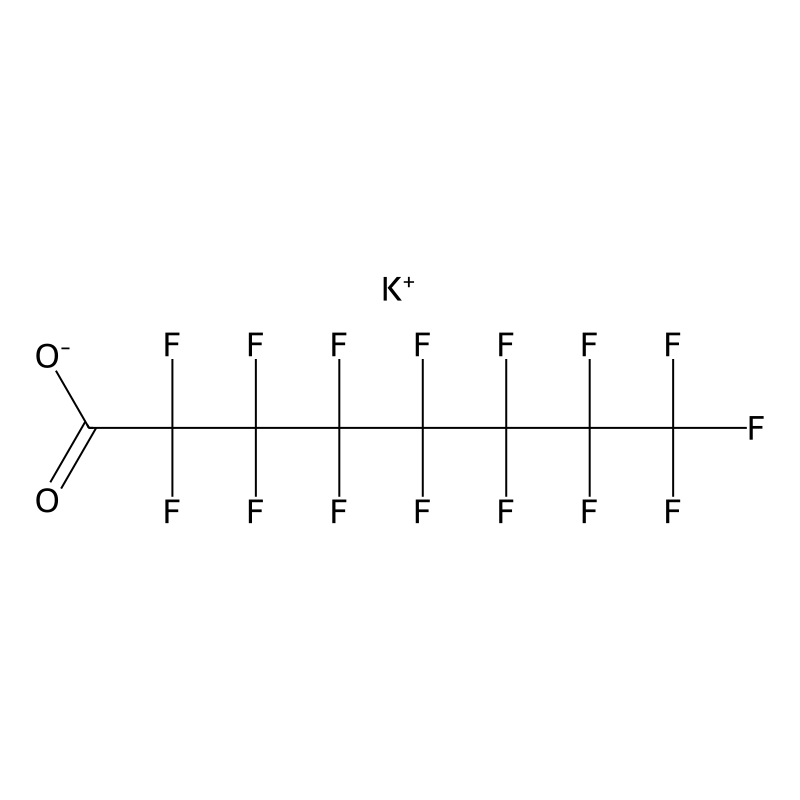

Potassium perfluorooctanoate is a perfluorinated carboxylate compound, specifically the potassium salt of perfluorooctanoic acid. It is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts unique properties such as high thermal stability and resistance to degradation. This compound is often used in various industrial applications, particularly as a surfactant and emulsifier in the production of fluoropolymers like polytetrafluoroethylene. Its chemical structure can be represented as .

The specific mechanism of action of K-PFOA is not fully understood, but research suggests it may interfere with various biological processes. It might:

- Disrupt hormonal signaling by mimicking natural hormones.

- Affect immune function.

- Interfere with fetal development.

More research is needed to elucidate the complete mechanisms by which K-PFOA exerts its effects.

Toxicity

Studies suggest K-PFOA may be harmful if swallowed, inhaled, or comes into contact with skin or eyes []. Chronic exposure has been linked to various health problems, including increased risk of certain cancers, developmental problems in children, and changes in cholesterol levels.

Flammability

Not readily flammable.

Reactivity

Generally unreactive under normal conditions.

Research indicates that potassium perfluorooctanoate exhibits significant biological activity, particularly concerning its potential toxicological effects. Studies have shown that exposure to this compound can lead to immunotoxicity, affecting immune response mechanisms in laboratory animals. For instance, it has been linked to suppression of immunoglobulin production and alterations in natural killer cell activity. Furthermore, its persistence in biological systems raises concerns regarding bioaccumulation and potential long-term health effects on humans and wildlife .

Potassium perfluorooctanoate can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the fluorination of octanoic acid or its derivatives using electrochemical processes to introduce fluorine atoms into the hydrocarbon chain.

- Telomerization: A process where short-chain perfluoroalkyl compounds are polymerized to form longer chains, followed by carboxylation to yield perfluorooctanoic acid, which is then neutralized with potassium hydroxide.

- Direct Fluorination: This involves reacting octanoic acid with elemental fluorine under controlled conditions to produce the perfluorinated compound.

Potassium perfluorooctanoate is distinct due to its longer carbon chain compared to other similar compounds, which contributes to its unique physical and chemical properties.

Studies have focused on the interactions of potassium perfluorooctanoate with biological membranes and other compounds. For instance, it has been shown to alter the phase transition of phospholipid bilayers, indicating its potential impact on cellular structures . Furthermore, its interactions with proteins and enzymes have been investigated to understand its immunotoxic effects better.

Industrial Synthesis Methodologies

The industrial production of potassium perfluorooctanoate relies on two primary synthetic approaches that have evolved significantly over the past several decades. These methodologies represent distinct chemical pathways that yield products with different isomeric compositions and purity profiles, each presenting unique advantages and challenges in large-scale manufacturing operations [1] [2].

Electrochemical Fluorination Techniques

Electrochemical fluorination represents the historically dominant method for producing perfluorooctanoic acid and its salts, including the potassium derivative. This process, commonly referred to as the Simons process after its developer Joseph H. Simons, employs direct electrolytic fluorination of organic acyl compounds in anhydrous hydrogen fluoride medium [3] [4].

The fundamental mechanism involves the electrolysis of organic compounds dissolved in anhydrous hydrogen fluoride at controlled potentials typically maintained between 5-6 volts. The electrochemical cell employs nickel-plated anodes that facilitate the replacement of carbon-hydrogen bonds with carbon-fluorine bonds through a series of radical intermediates [3] [5]. The general reaction pathway can be represented as the systematic substitution of hydrogen atoms with fluorine atoms on the organic substrate, proceeding through perfluoroacyl fluoride intermediates that are subsequently hydrolyzed to form the corresponding perfluorocarboxylic acids [2].

Industrial electrochemical fluorination processes operate under carefully controlled conditions to optimize yield and product quality. The electrolyte composition consists of anhydrous hydrogen fluoride solutions with organic substrates, typically octanoic acid derivatives, maintained at temperatures ranging from 20-40°C [4] [5]. Current density parameters are adjusted between 10-50 milliamperes per square centimeter to control the reaction rate and minimize unwanted side reactions that can lead to byproduct formation [5].

The electrochemical fluorination technique produces a characteristic mixture of linear and branched isomers, with typical compositions containing approximately 70% linear perfluorooctanoic acid and 30% branched chain isomers [1] [2]. This isomeric distribution arises from the radical nature of the electrochemical process, which can generate rearranged products through carbocation intermediates and radical migration pathways [6].

From 1947 until 2002, electrochemical fluorination served as the primary global manufacturing method for perfluorooctanoic acid and its ammonium salt, with major production facilities located in the United States, Belgium, Italy, and Japan [2]. The total global annual production capacity reached approximately 260 tonnes by 1999, representing 80-90% of worldwide perfluorooctanoic acid production during this period [2].

Telomerization Pathways

Telomerization represents the contemporary predominant method for manufacturing potassium perfluorooctanoate, offering superior control over product composition and isomeric purity compared to electrochemical fluorination approaches [7] [1]. This process utilizes radical chain reactions between perfluoroalkyl iodides and tetrafluoroethylene to construct perfluorinated carbon chains of defined length [8] [7].

The telomerization mechanism initiates with the reaction between a perfluoroalkyl iodide telogen, most commonly pentafluoroethyl iodide, and tetrafluoroethylene as the taxogen [7]. The process can be represented as a controlled oligomerization where the telogen serves as both the initiating species and chain transfer agent, while the taxogen provides the fluorinated carbon units for chain extension [9] [10].

Radical initiation typically occurs through thermal decomposition of peroxide initiators or through photochemical activation at temperatures ranging from 120-180°C [10] [11]. The reaction proceeds through a series of propagation steps where tetrafluoroethylene units are sequentially incorporated into the growing perfluoroalkyl chain [12] [11]. Chain termination occurs through abstraction of iodine from the telogen, regenerating the initiating radical and producing perfluoroalkyl iodide products with controlled chain lengths [7].

Industrial telomerization processes utilize molar ratios of telogen to taxogen typically ranging from 1:3 to 1:8, depending on the desired chain length distribution [10] [13]. Operating pressures are maintained between 5-15 bar to ensure adequate solubility of tetrafluoroethylene in the reaction medium while preventing excessive vapor phase reactions [10].

The telomerization process produces exclusively linear perfluoroalkyl compounds with even numbers of carbon atoms, resulting in isomerically pure products with greater than 95% linear structure [1] [7]. This selectivity arises from the controlled radical mechanism that prevents the rearrangement reactions characteristic of electrochemical fluorination methods [14].

Following the initial telomerization step, the perfluoroalkyl iodide intermediates undergo ethylene insertion reactions to produce fluorotelomer iodides, which serve as precursors for further functionalization [7]. Subsequent oxidation or hydrolysis reactions convert these intermediates to perfluorooctanoic acid, which is then neutralized with potassium hydroxide to yield the final potassium perfluorooctanoate product [15].

Purification and Quality Control Protocols

The purification of potassium perfluorooctanoate requires specialized protocols designed to address the unique chemical properties of perfluorinated compounds and ensure compliance with stringent quality specifications demanded by industrial applications [16] [17].

Primary purification procedures typically employ distillation techniques optimized for perfluorinated compounds, utilizing the distinct boiling point characteristics of perfluorooctanoic acid and its derivatives [18]. Fractional distillation systems operate under controlled vacuum conditions to minimize thermal decomposition while achieving effective separation of the target compound from short-chain and long-chain homologs [19].

Recrystallization protocols utilize specialized solvent systems compatible with perfluorinated compounds, often employing fluorinated solvents or solvent mixtures that provide optimal solubility characteristics [16]. The crystallization process is conducted under controlled temperature profiles to ensure consistent crystal morphology and purity levels exceeding 95% [19].

Advanced purification methods incorporate ion exchange chromatography specifically designed for perfluorinated anionic species [20] [21]. These systems utilize specialized anion exchange resins with high selectivity for perfluoroalkyl carboxylates, enabling the removal of ionic impurities and isomeric contaminants [20].

Quality control protocols encompass comprehensive analytical procedures employing multiple complementary techniques to ensure product specifications are consistently met [22] [17]. Liquid chromatography coupled with tandem mass spectrometry serves as the primary analytical method for quantifying perfluorooctanoic acid content and identifying isomeric impurities [22] [23]. Detection limits typically range from 0.1-1 nanograms per milliliter, providing sufficient sensitivity for trace impurity analysis [22].

Fluorine-19 nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative analysis of fluorine-containing compounds [15] [22]. This technique enables the identification of branched isomers and assessment of structural integrity throughout the purification process [15].

Gas chromatography-mass spectrometry protocols address volatile organic impurities that may arise from incomplete fluorination or solvent residues [16] [24]. These methods typically achieve detection limits of 1-10 parts per million for volatile contaminants [16].

Ion chromatography procedures quantify inorganic fluoride content, which serves as an indicator of compound stability and potential hydrolysis products [25] [26]. Specifications typically require fluoride ion concentrations below 50 parts per million in the final product [25].

Physical property determinations include melting point analysis, which provides an additional purity indicator with typical specifications requiring values between 270-275°C for high-purity potassium perfluorooctanoate [18] [19]. Density measurements and visual appearance assessments complement the analytical protocol to ensure comprehensive quality evaluation [18].

Byproduct Formation and Mitigation Strategies

The industrial synthesis of potassium perfluorooctanoate generates various byproducts that require systematic identification and mitigation to ensure product quality and process efficiency [27] [28] [29].

Short-chain perfluorocarboxylic acids represent the most significant byproduct category, typically comprising perfluorobutanoic through perfluoroheptanoic acids at concentrations ranging from 1-5% of the total product [28] [30]. These compounds arise from chain scission reactions during synthesis or degradation processes under harsh reaction conditions [31] [27]. Mitigation strategies include optimization of reaction temperature and time parameters to minimize degradative pathways, coupled with selective separation techniques during purification [27].

Branched isomers constitute a major byproduct concern, particularly in electrochemical fluorination processes where they can represent 10-30% of the total product [1] [2]. The formation of isopropyl-branched and other structurally rearranged products occurs through carbocation rearrangement mechanisms inherent to the electrochemical process [6] [1]. Process parameter control, including careful management of current density and electrolyte composition, serves as the primary mitigation approach [4] [5].

Cyclic perfluorinated compounds form through intramolecular cyclization reactions, typically at concentrations below 1% of the total product [32]. While their concentrations remain relatively low, these compounds can impact product performance in specific applications [29]. Selective separation during distillation or chromatographic purification effectively removes these impurities [20].

Hydrogen fluoride evolution represents a critical safety and environmental concern during synthesis operations [4] [30]. This byproduct forms through hydrolysis reactions and electrolyte decomposition processes [6]. Comprehensive scrubbing systems employing alkaline solutions provide effective capture and neutralization of hydrogen fluoride emissions [4] [25].

Organic fluoride impurities arise from incomplete fluorination reactions, particularly in electrochemical processes where substrate conversion may be partial [32] [30]. These compounds typically occur at concentrations of 0.5-2% and require complete fluorination protocols with extended reaction times to minimize their formation [5].

Sulfur-containing compounds may appear as trace contaminants through cross-contamination from perfluoroalkyl sulfonate manufacturing processes or impurities in starting materials [27] [19]. Concentrations typically remain below 0.5%, and mitigation involves rigorous source material purification and dedicated processing equipment [19].

Advanced mitigation strategies incorporate real-time monitoring systems that enable immediate process adjustments to minimize byproduct formation [25] [26]. These systems utilize continuous analytical methods including online mass spectrometry and fluorine ion monitoring to provide feedback for process optimization [17] [25].

Waste treatment protocols address byproduct disposal through specialized destruction methods including high-temperature incineration and electrochemical degradation techniques designed specifically for perfluorinated compounds [27] [29]. These approaches ensure environmental compliance while recovering valuable fluorine content for potential reuse [21].

Molecular Structure and Bonding Analysis

Potassium perfluorooctanoate exhibits a unique molecular architecture characterized by a fully fluorinated eight-carbon backbone terminated with a carboxylate functional group [1] [2]. The compound has the molecular formula C₈F₁₅KO₂ with a molecular weight of 452.16 g/mol [1] [2] [3]. The structure consists of a perfluorinated alkyl chain where all hydrogen atoms on the carbon backbone have been replaced by fluorine atoms, creating an exceptionally strong carbon-fluorine bond network [4].

Table 1: Basic Physicochemical Properties of Potassium Perfluorooctanoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈F₁₅KO₂ | [1] [2] |

| Molecular Weight (g/mol) | 452.16 | [1] [2] [3] |

| CAS Number | 2395-00-8 | [1] [2] [5] |

| Appearance | White powder | [1] [2] |

| Melting Point (°C) | 52-54 | [1] |

| Boiling Point (°C) | 188 at 760 mmHg | [1] |

| Density (g/cm³) | 1.745 | [1] |

| Water Solubility | Highly soluble | [5] |

| Flash Point (°C) | 62.1 | [1] |

| Vapor Pressure (mmHg at 25°C) | 0.274 | [1] |

| pKa (estimated) | ~0-3.8 (parent acid) | [5] |

| LogP | Not measurable | [1] |

| Exact Mass (g/mol) | 451.930 | [1] |

| Polar Surface Area (Ų) | 40.13 | [1] |

The molecular structure demonstrates exceptional stability due to the extremely strong carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [4]. The electronegativity difference between carbon and fluorine creates highly polarized bonds, contributing to the unique physicochemical properties of the compound [6]. The perfluorinated backbone exhibits both hydrophobic and oleophobic characteristics, while the carboxylate head group provides hydrophilic properties, classifying potassium perfluorooctanoate as an amphiphilic molecule [7].

Research indicates that the compound participates in halogen bonding interactions, where fluorine atoms act as Lewis acids through positive σ-holes, enabling interactions with nucleophilic surfaces [6]. This mechanism explains the compound's strong adsorption behavior on various materials and its environmental persistence [6].

Thermal Stability and Phase Behavior

Potassium perfluorooctanoate exhibits distinct thermal decomposition characteristics that differ significantly from other perfluoroalkyl substances. The compound begins thermal degradation at relatively low temperatures around 200°C, which contrasts with perfluoroalkyl sulfonic acids that require temperatures above 450°C for decomposition [8] [9] [10].

Table 2: Thermal Properties of Potassium Perfluorooctanoate

| Property | Value | Reference |

|---|---|---|

| Thermal Decomposition Onset (°C) | ~200 | [8] [9] [10] |

| Thermal Stability Relative to PFOS | Lower (PFCAs < PFSAs) | [10] [11] |

| Thermal Degradation Half-life at 200°C (min) | ~13 (PFOA) | [8] |

| Complete Degradation Temperature (°C) | ≥500 | [8] [9] |

| Degradation Products | HF, CO₂, shorter-chain PFCAs | [8] [12] |

| Melting Point Range (°C) | 52-54 | [1] |

| Phase Transition Behavior | Melting followed by evaporation | [9] [13] |

The thermal degradation process follows a specific mechanism involving hydrogen fluoride elimination from the carboxylic acid head group, forming a perfluorinated α-lactone intermediate [12]. This intermediate rapidly decomposes to produce perfluorinated acyl fluorides and carbon monoxide, effectively shortening the perfluorinated chain by one carbon atom [12]. The process can repeat under appropriate conditions, leading to complete mineralization to hydrogen fluoride, carbon dioxide, and carbonyl fluoride [12].

Phase transition studies reveal that potassium perfluorooctanoate undergoes melting between 52-54°C, followed by an evaporation phase at higher temperatures [9] [13]. The evaporation point occurs at approximately 155°C for the parent acid, representing a critical phase transition that influences thermal degradation kinetics [9]. The rate-limiting step in thermal degradation appears to be linked to these phase transitions, particularly the evaporation of melted compound [9].

Differential scanning calorimetry analysis identifies at least two endothermic peaks corresponding to melting and evaporation phases [9] [13]. The temperature difference between melting and evaporation points decreases with increasing perfluorinated chain length, following the relationship: melting point = 19 × number of CF₂ groups + constant [13].

Surface Activity and Colloidal Properties

Potassium perfluorooctanoate demonstrates exceptional surface activity due to its amphiphilic molecular structure. The compound significantly reduces surface tension of aqueous solutions and exhibits unique aggregation behavior distinct from conventional surfactants [14] [15].

Table 3: Surface Activity and Colloidal Properties

| Property | Value | Reference |

|---|---|---|

| Surface Activity | High surfactant activity | [14] [15] [7] |

| Critical Micelle Concentration (CMC) | ~25 mM (3460 mg/L) | [14] [16] |

| Surface Tension Reduction | Significant reduction | [14] [17] |

| Aggregation Behavior | Forms aggregates, not micelles | [14] [15] |

| pH Dependence | Sensitive to pH | [14] [17] |

| Interfacial Adsorption | Strong air-water interface adsorption | [18] [16] |

| Partition Coefficient (membrane-water) | 1.0-2.1 × 10⁴ | [19] |

Recent investigations reveal that potassium perfluorooctanoate forms aggregates rather than traditional micelles in aqueous solution [14] [15]. Dynamic light scattering measurements show that at concentrations near the apparent critical micelle concentration, objects with diameters ≤10 nanometers begin forming, but unlike conventional micelles, these structures continue growing with increasing concentration, ultimately reaching diameters of 50-150 nanometers [14] [15].

The surface activity demonstrates strong pH dependence, with the surface pKa determined to be 2.2 ± 0.2 for the parent perfluorooctanoic acid [17]. This value differs significantly from bulk solution pKa values, indicating distinct behavior at interfaces [17]. The compound forms tightly packed monolayers at air-water interfaces, particularly in mildly acidic solutions [14].

Surface tension measurements indicate that potassium perfluorooctanoate reduces surface tension more effectively than conventional hydrocarbon surfactants [7]. The critical micelle concentration of approximately 25 millimolar corresponds to 3460 mg/L, which is considerably higher than many conventional surfactants [16]. The presence of electrolytes significantly enhances interfacial adsorption, with values increasing up to 74 times in the presence of calcium chloride [18].

Partition Coefficients and Solubility Profiles

Potassium perfluorooctanoate exhibits complex partitioning behavior influenced by its ionic nature and perfluorinated structure. The compound demonstrates high water solubility due to the dissociation of the carboxylate head group, while simultaneously showing significant partitioning into biological membranes [19] [20].

Table 4: Solubility and Partition Properties

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Highly soluble (parent dissociates) | [5] [21] |

| Organic Solvent Solubility | Extractable with alcohols, ketones | [20] |

| Extractability | Isopropanol, acetone, DMF | [20] |

| Membrane Partition Coefficient | Kₓ = 1.0-2.1 × 10⁴ | [19] |

| Air-Water Interface Adsorption | Enhanced by electrolytes | [18] |

| Soil Adsorption | Low to moderate | [22] |

| Environmental Mobility | High mobility in aqueous systems | [5] |

Membrane-water partition coefficients range from 1.0 × 10⁴ to 2.1 × 10⁴, indicating strong partitioning into phospholipid bilayers [19]. These values are approximately two orders of magnitude higher than corresponding hydrocarbon surfactants with similar chain lengths [19]. The high partition coefficients result from the hydrophobic effect being more pronounced with the perfluorinated tail compared to hydrocarbon analogs [19].

Solubility studies demonstrate that potassium perfluorooctanoate can be effectively extracted from concentrated aqueous solutions using organic solvents that are partially miscible with water [20]. Particularly effective extractants include isopropanol, acetone, methyl ethyl ketone, N,N-dimethylformamide, and dimethyl sulfoxide [20]. The extraction efficiency increases with the concentration of inorganic salts in the aqueous phase, which reduces the solubility of the extractant in water [20].

The compound shows limited adsorption to soils and sediments compared to perfluoroalkyl sulfonic acids, resulting in high environmental mobility [22]. This behavior stems from the weaker electrostatic interactions between the carboxylate group and soil particles compared to sulfonate groups [22]. The partition behavior is significantly influenced by solution pH, ionic strength, and the presence of competing ions [18].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant